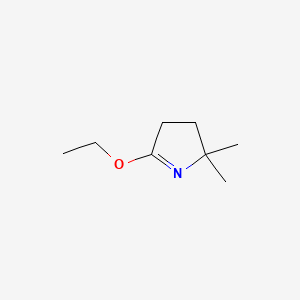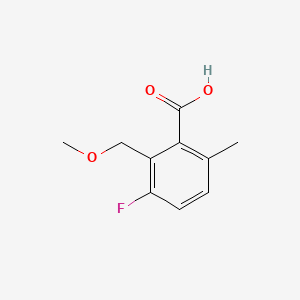
3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a methoxymethyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the introduction of the fluorine atom via electrophilic fluorination of a suitable precursor. The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride. The methyl group is typically introduced through Friedel-Crafts alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in these processes include fluorinating agents, methoxymethylating agents, and alkylating agents.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The methoxymethyl group can enhance the compound’s solubility and bioavailability. The methyl group can affect the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-2-methoxybenzoic acid
- 2,6-Difluoro-3-methoxybenzoic acid
- 5-Fluoro-2-methoxybenzoic acid
- 2-Hydroxy-3-methoxybenzoic acid
Uniqueness
3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid is unique due to the presence of the methoxymethyl group, which is not commonly found in similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity. Additionally, the specific positioning of the fluorine and methyl groups on the benzene ring can lead to distinct electronic and steric effects, differentiating it from other fluorinated benzoic acids.
Eigenschaften
Molekularformel |
C10H11FO3 |
|---|---|
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
3-fluoro-2-(methoxymethyl)-6-methylbenzoic acid |
InChI |
InChI=1S/C10H11FO3/c1-6-3-4-8(11)7(5-14-2)9(6)10(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
JNNFUAFGRWALLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)F)COC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


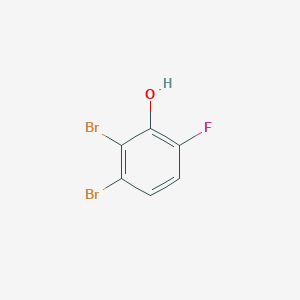
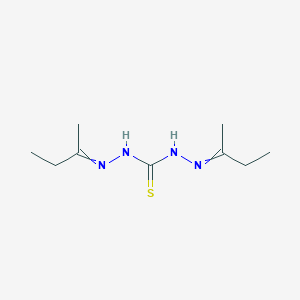


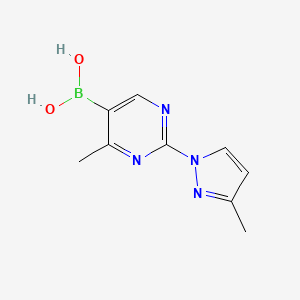

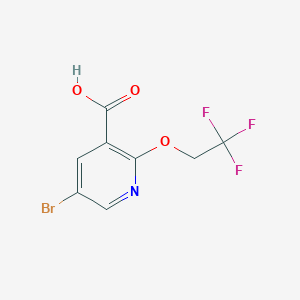
![3-(3-Methyl[1,2,4]triazolo[3,4-f][1,2,4]triazin-8(5H)-ylidene)quinoxalin-2(3H)-one](/img/structure/B14074371.png)
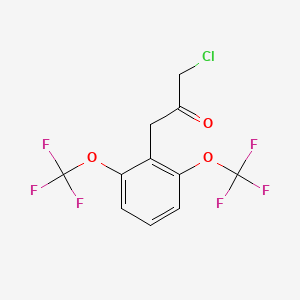
![Methyl 3-[chloro(dimethyl)silyl]propanoate](/img/structure/B14074386.png)
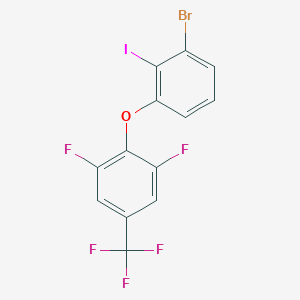

![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14074402.png)
